5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method starts with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This intermediate is then subjected to a Suzuki–Miyaura cross-coupling reaction with 4-ethylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under microwave irradiation . This method is efficient and provides good yields of the desired product.
Chemical Reactions Analysis
5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Cross-Coupling Reactions: As demonstrated in its synthesis, it can undergo Suzuki–Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl groups.
Scientific Research Applications
5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and neurodegenerative diseases.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and as a tool to investigate various biological pathways.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters in the brain . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP): This compound is a selective estrogen receptor β antagonist and is used in cancer research.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c1-3-11-4-6-12(7-5-11)13-9-14(16(17,18)19)22-15(20-13)8-10(2)21-22/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOXAJFJLVNSGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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